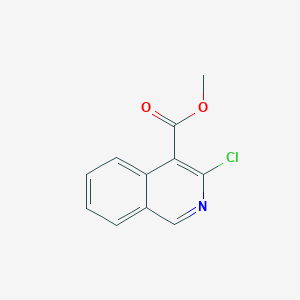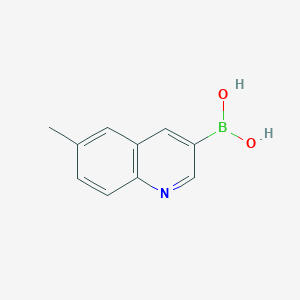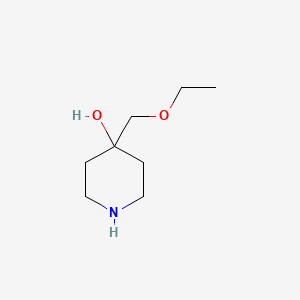
4-(乙氧基甲基)哌啶-4-醇
概述
描述
4-(Ethoxymethyl)piperidin-4-OL is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms The compound 4-(Ethoxymethyl)piperidin-4-OL is characterized by the presence of an ethoxymethyl group attached to the piperidine ring at the fourth position, along with a hydroxyl group at the same position
科学研究应用
4-(Ethoxymethyl)piperidin-4-OL has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Research: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives and their biological effects.
Industrial Applications: It is used in the development of new materials and chemical processes, including catalysts and polymers.
作用机制
Target of Action
The primary target of 4-(Ethoxymethyl)piperidin-4-OL is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
4-(Ethoxymethyl)piperidin-4-OL interacts with the CCR5 receptor, acting as an antagonist . The compound contains a basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction inhibits the binding of HIV-1, thereby preventing the virus from entering the cell .
Biochemical Pathways
The antagonistic action of 4-(Ethoxymethyl)piperidin-4-OL on the CCR5 receptor affects the HIV-1 entry pathway . By blocking this receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the infection .
Pharmacokinetics
The compound’s molecular weight (15923) and its oil-like physical form suggest that it may have good bioavailability .
Result of Action
The primary result of 4-(Ethoxymethyl)piperidin-4-OL’s action is the prevention of HIV-1 entry into cells . By acting as a CCR5 antagonist, the compound inhibits the virus’s ability to infect cells, potentially slowing the progression of the disease .
生化分析
Biochemical Properties
4-(Ethoxymethyl)piperidin-4-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor involved in the entry process of HIV-1 . The interaction between 4-(Ethoxymethyl)piperidin-4-OL and CCR5 is characterized by a strong salt-bridge interaction, which is crucial for its antagonistic activity against the receptor.
Cellular Effects
The effects of 4-(Ethoxymethyl)piperidin-4-OL on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(Ethoxymethyl)piperidin-4-OL has been evaluated for its potential to inhibit HIV-1 infection by blocking the CCR5 receptor . This blockade prevents the virus from entering the cells, thereby inhibiting its replication and spread.
Molecular Mechanism
At the molecular level, 4-(Ethoxymethyl)piperidin-4-OL exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to the CCR5 receptor by forming a strong salt-bridge interaction with the receptor’s binding site . This interaction inhibits the receptor’s function, preventing HIV-1 from binding and entering the host cells. Additionally, 4-(Ethoxymethyl)piperidin-4-OL may influence gene expression by modulating the activity of transcription factors involved in the immune response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Ethoxymethyl)piperidin-4-OL have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Ethoxymethyl)piperidin-4-OL remains stable under specific storage conditions, such as refrigeration . Its stability may decrease over extended periods, leading to potential degradation and reduced efficacy.
Dosage Effects in Animal Models
The effects of 4-(Ethoxymethyl)piperidin-4-OL vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits the CCR5 receptor . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney function. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Transport and Distribution
The transport and distribution of 4-(Ethoxymethyl)piperidin-4-OL within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues. For instance, the compound may be transported across cell membranes via active transport mechanisms, ensuring its effective delivery to the site of action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)piperidin-4-OL can be achieved through several synthetic routes. One common method involves the reaction of piperidine with ethyl chloroformate to form the ethoxymethyl derivative, followed by the introduction of a hydroxyl group at the fourth position. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(Ethoxymethyl)piperidin-4-OL may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(Ethoxymethyl)piperidin-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a fully saturated piperidine derivative.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
1-Boc-4-(ethoxymethyl)piperidin-4-OL: A similar compound with a tert-butoxycarbonyl (Boc) protecting group.
4-(Pyridin-2-ylthio)methylpiperidin-4-OL: A derivative with a pyridinylthio group.
4-(Benzyl)piperidin-4-OL: A derivative with a benzyl group.
Uniqueness
4-(Ethoxymethyl)piperidin-4-OL is unique due to the presence of both an ethoxymethyl group and a hydroxyl group at the fourth position of the piperidine ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications. The ethoxymethyl group can enhance the compound’s lipophilicity and membrane permeability, while the hydroxyl group can participate in hydrogen bonding and other interactions.
属性
IUPAC Name |
4-(ethoxymethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-11-7-8(10)3-5-9-6-4-8/h9-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYUNRCPFHHFFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
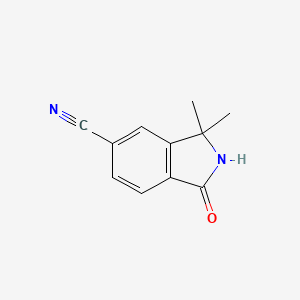
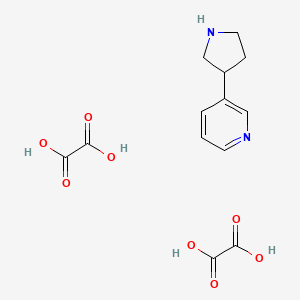
![6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1404020.png)
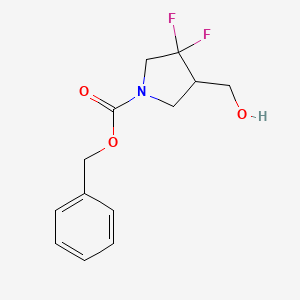
![1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1404023.png)
![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1404024.png)

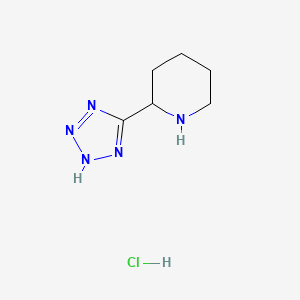
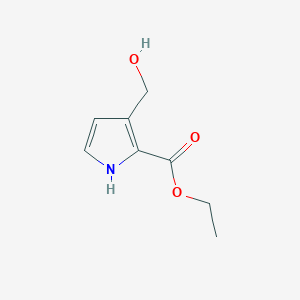
![5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1404030.png)
